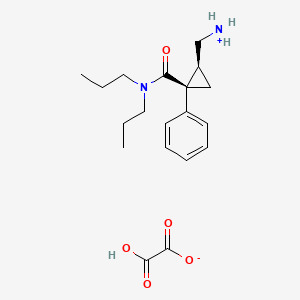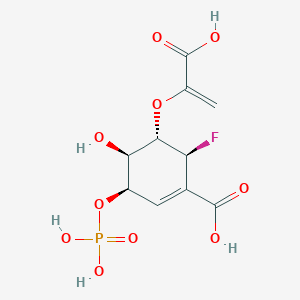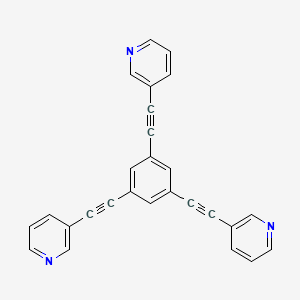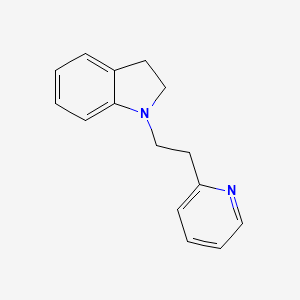![molecular formula C12H15N3O4 B13738656 benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is a compound of interest in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, and a 1,4-diamino-1,4-dioxobutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate typically involves the protection of amine groups using carbamate protecting groups. One common method is the use of the carboxybenzyl (CBz) group, which can be installed and removed under relatively mild conditions. The CBz group can be removed using catalytic hydrogenation (Pd-C, H2) .
Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of catalytic hydrogenation and three-component coupling reactions can be scaled up to produce the compound in significant quantities for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate has several scientific research applications:
Industry: The compound is used in the production of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or interact with receptors to exert its effects. The specific molecular targets and pathways involved depend on the particular application and context.
Comparison with Similar Compounds
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate can be compared with other similar compounds, such as:
Benzyl carbamate: A simpler compound with a benzyl group attached to a carbamate moiety.
Carboxybenzyl (CBz) derivatives: Compounds with a benzyl group and a carbamate protecting group.
Peptide-based carbamates: Compounds used in peptide synthesis and modification.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O4/c13-10(16)6-9(11(14)17)15-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H2,14,17)(H,15,18)/t9-/m1/s1 |
InChI Key |
NGQXBWKMPPALND-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



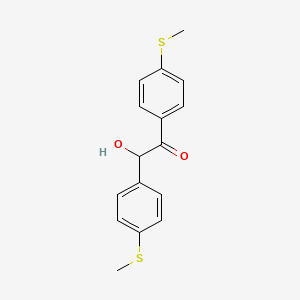
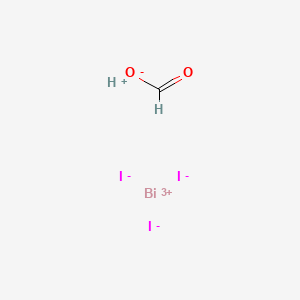
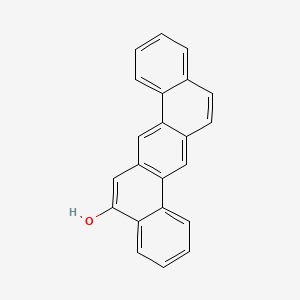




![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

